molecular formula C5H8ClF2NO B2725951 1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride CAS No. 2174001-70-6

1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride

Cat. No.: B2725951
CAS No.: 2174001-70-6
M. Wt: 171.57
InChI Key: DTSLWCVASRKHPZ-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-oxa-6-azaspiro[24]heptane hydrochloride is a chemical compound with the molecular formula C6H9F2NO·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorocyclopropane derivative with an aziridine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also critical to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
  • 1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane
  • 1,1-Difluoro-5-azaspiro[2.4]heptane

Uniqueness

1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride is unique due to the presence of both fluorine and oxygen atoms in its structure, which imparts distinct chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-5-oxa-6-azaspiro[2.4]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSLWCVASRKHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CNOC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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